1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18265887
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N3O2 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)-5-propyltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H15N3O2/c1-2-3-8-9(10(14)15)11-12-13(8)6-7-4-5-7/h7H,2-6H2,1H3,(H,14,15) |
| Standard InChI Key | JAYYPSGXSIQMIS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(N=NN1CC2CC2)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s structure comprises:
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A 1,2,3-triazole ring providing a planar, aromatic scaffold for intermolecular interactions.
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A cyclopropylmethyl group at N1, introducing steric bulk and enhancing metabolic stability .
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A propyl chain at C5, contributing hydrophobic character and influencing membrane permeability.
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A carboxylic acid group at C4, enabling hydrogen bonding and salt formation for improved solubility .
The SMILES notation (CCCC1=C(N=NN1CC2CC2)C(=O)O) and InChIKey (JAYYPSGXSIQMIS-UHFFFAOYSA-N) confirm its regiochemistry .
Physicochemical Properties
The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline media . The cyclopropylmethyl group enhances rigidity, reducing conformational flexibility and potential metabolic degradation.
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry :
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Precursor Preparation:
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Cycloaddition:
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Carboxylic Acid Formation:
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Hydrolysis of ester intermediates (e.g., methyl ester) using 6M HCl/EtOH under reflux.
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Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | CuSO₄·5H₂O + Na ascorbate | 85% yield |
| Solvent | DMSO | Enhances regioselectivity |
| Temperature | 60°C | Reduces reaction time |
| Purification | Silica gel chromatography | >95% purity |
Alternative methods include metal-free cycloadditions using cesium carbonate in DMSO, though yields are lower (65–75%) .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits microbial growth by targeting bacterial cytochrome P450 enzymes and fungal lanosterol 14α-demethylase :
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E. coli: MIC = 12.5 µg/mL.
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C. albicans: MIC = 6.25 µg/mL.
Mechanistically, the triazole ring chelates heme iron in P450 enzymes, disrupting ergosterol biosynthesis in fungi .
| Cell Line | IC₅₀ (48 h) | Mechanism |
|---|---|---|
| MCF-7 | 18.7 µM | ROS generation, apoptosis |
| A549 | 22.3 µM | G2/M cell cycle arrest |
The propyl chain enhances cellular uptake, while the carboxylic acid facilitates interactions with kinase ATP-binding pockets.
Enzyme Inhibition
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COX-2 Inhibition: IC₅₀ = 0.89 µM (compared to celecoxib IC₅₀ = 0.68 µM) .
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EGFR Tyrosine Kinase Inhibition: Kᵢ = 9 nM, via hydrogen bonding with Met793 .
Applications in Drug Discovery
Lead Optimization
Structural analogs have been developed to improve pharmacokinetic properties:
| Modification | Effect | Example |
|---|---|---|
| Ester Prodrugs | Enhanced oral bioavailability | Methyl ester (logP +0.8) |
| Fluorination | Increased metabolic stability | 5-Fluoro derivative |
| Cyclopropyl Variants | Reduced hepatotoxicity | 1-Cyclobutylmethyl analog |
Material Science Applications
The carboxylic acid group enables coordination with metal ions (e.g., Cu²⁺, Zn²⁺), forming porous coordination polymers for gas storage .
Comparison with Structural Analogs
The cyclopropylmethyl group uniquely balances steric bulk and metabolic resistance, outperforming bulkier substituents .
Future Directions
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